1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene
Overview
Description
1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of difluoromethoxy and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced techniques such as atom transfer radical polymerization can also be employed to synthesize related compounds with high precision .
Chemical Reactions Analysis
1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, resulting in the formation of more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene involves its interaction with specific molecular targets. The presence of the bromomethyl group allows it to form covalent bonds with nucleophilic sites on target molecules. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene can be compared with other similar compounds, such as:
- 1-(Bromomethyl)-2-(difluoromethoxy)benzene
- 1-(Bromomethyl)-4-(difluoromethoxy)benzene
- 2-(Difluoromethoxy)benzyl bromide
These compounds share similar structural features but differ in the position of the substituents on the benzene ring.
Properties
IUPAC Name |
1-(bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-6(10)3-7(2-5)13-8(11)12/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFFWIBFEJPELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224552 | |
Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-39-3 | |
Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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